![molecular formula C14H10N4 B2395833 2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile CAS No. 286380-59-4](/img/structure/B2395833.png)
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a chemical compound with the molecular formula C14H10N4 . It has a molecular weight of 234.26 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is planar . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Physical And Chemical Properties Analysis
The compound “2,2’-([2,2’-Bipyridine]-5,5’-diyl)diacetonitrile” is a solid . It has a molecular weight of 234.26 g/mol . The InChI code for the compound is 1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 .
Applications De Recherche Scientifique
Antibacterial Materials
A study by Pallavicini et al. (2013) demonstrated the use of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand for creating antibacterial materials. This ligand, when grafted onto glass surfaces and combined with Cu(2+) ions, exhibited significant microbicidal effects against Escherichia coli and Staphylococcus aureus, despite the trace amounts of copper present. This indicates the potential of 2,2'-bipyridine derivatives in developing surfaces with antibacterial properties (Pallavicini et al., 2013).
Photophysical Properties
Fernando et al. (1996) explored the photophysical properties of a polypyridylruthenium(II) complex involving 2,2'-bipyridine. This study highlighted the unique emission properties of the complex in different solvents, such as acetonitrile and water, indicating its potential use in light-sensitive applications (Fernando et al., 1996).
Synthetic Fluorophores
Krinochkin et al. (2017) developed an efficient synthesis method for 5,5'-diaryl-2,2'-bipyridines, derivatives of 2,2'-bipyridine. These compounds exhibited intense emission in acetonitrile solution and showed significant bathochromic shifts in absorption and emission maxima. This research opens up possibilities for new fluorophores based on 2,2'-bipyridine structures (Krinochkin et al., 2017).
Conducting Polymers
Yamamoto et al. (1990) reported the synthesis of poly(2,2'-bipyridine-5,5'-diyl) through a reaction involving 5,5'-dibromo-2,2'-bipyridine. The resultant polymer showed properties similar to poly(2,5-pyridinediyl) and could form complexes with Fe2+ and Ru2+. This finding suggests its potential application in the development of conducting polymers (Yamamoto et al., 1990).
Catalytic Activity in CO2 Reduction
Smieja and Kubiak (2010) conducted a study on Re(bipy)(CO)(3)Cl complexes, where bipy represents 2,2'-bipyridine derivatives. They found that Re(bipy-tBu)(CO)(3)Cl significantly improved the catalytic reduction of carbon dioxide to carbon monoxide. This research highlights the role of 2,2'-bipyridine derivatives in enhancing catalytic processes for environmental applications (Smieja & Kubiak, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-[5-(cyanomethyl)pyridin-2-yl]pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-5-11-1-3-13(17-9-11)14-4-2-12(6-8-16)10-18-14/h1-4,9-10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVCQDDAPUWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C2=NC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

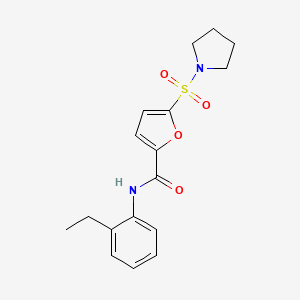
![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)
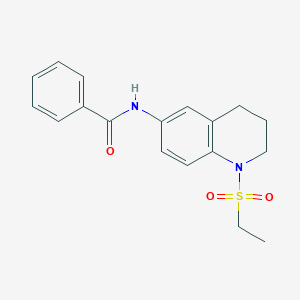
![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)
![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)
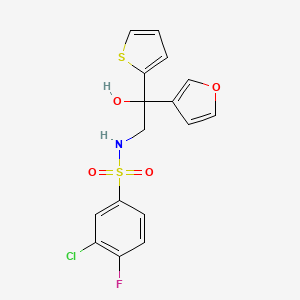
![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2395758.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)
![N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide](/img/structure/B2395761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2395762.png)
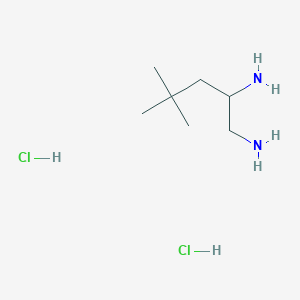

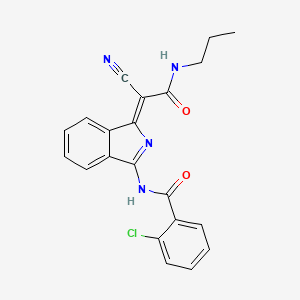
![7-Thia-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2395769.png)